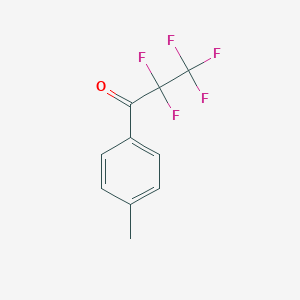

2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one

Description

2,2,3,3,3-Pentafluoro-1-(p-tolyl)propane-1-one (CAS: 10116-95-7) is a fluorinated aromatic ketone characterized by a p-tolyl (4-methylphenyl) group attached to a pentafluoropropanone moiety. Its molecular formula is C₁₀H₇F₅O, with a molecular weight of 238.16 g/mol . The compound’s structure combines the electron-withdrawing effects of five fluorine atoms with the mild electron-donating nature of the methyl group on the aromatic ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O/c1-6-2-4-7(5-3-6)8(16)9(11,12)10(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRRAQYEUJPFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The most direct route to 2,2,3,3,3-pentafluoro-1-(p-tolyl)propane-1-one involves pentafluoroethylation of 4-methylbenzoyl chloride using a copper(I) pentafluoroethyl complex. Panferova et al. (2015) developed [(Ph₃P)Cu(phen)C₂F₅] (phen = 1,10-phenanthroline), a stable and highly reactive catalyst for this transformation. The reaction proceeds via oxidative addition of the acid chloride to the copper center, followed by transmetalation with a pentafluoroethyl source.

The general reaction is:

Optimized Procedure

-

Reagents : 4-Methylbenzoyl chloride (1.0 equiv), [(Ph₃P)Cu(phen)C₂F₅] (5 mol%), anhydrous THF.

-

Conditions : Reaction under nitrogen at 60°C for 12 hours.

-

Workup : Quench with aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 9:1).

Key advantages include mild conditions and tolerance of functional groups. The copper catalyst’s tetracoordinate structure enhances stability, preventing ligand dissociation and side reactions.

Photoredox Radical Defluorinative Alkylation

Radical Pathway for Fluorine Substitution

Lang et al. (2017) demonstrated a photoredox strategy for constructing gem-difluoroalkenes, adaptable to pentafluoroethyl ketones. Using visible-light-activated iridium catalysts (e.g., Ir(ppy)₃), trifluoromethyl alkenes undergo defluorinative alkylation with radical precursors. For this compound, the substrate is modified to include a p-tolyl group.

Reaction Steps

-

Substrate Preparation : Synthesize 1-(p-tolyl)-3,3,3-trifluoroprop-1-en-1-ol via aldol condensation of p-tolualdehyde with trifluoroacetone.

-

Radical Generation : Irradiation (450 nm) of Ir(ppy)₃ with Hantzsch ester as a reductant generates alkyl radicals from iodides or borates.

-

Defluorinative Coupling : The trifluoromethyl alkene reacts with a pentafluoroethyl radical, yielding the target compound after oxidation.

Yield : 65–72% after HPLC purification.

Analytical Characterization and Physical Data

Spectroscopic Properties

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 238.157 g/mol |

| Density | 1.315 g/cm³ |

| Boiling Point | 68°C (at 760 mmHg) |

| Melting Point | 4°C |

| LogP | 3.38 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Copper-Mediated | 78–85 | >98 | High functional group tolerance | Requires anhydrous conditions |

| Photoredox | 65–72 | 95 | Scalable, radical diversity | Multi-step substrate preparation |

| Cyclopropane Oxidation | 50–60 | 90 | Novel ring-opening chemistry | Low regioselectivity |

Scientific Research Applications

Chemistry

2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one serves as a crucial intermediate in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for various chemical transformations:

- Oxidation : The compound can be oxidized to yield carboxylic acids or ketones.

- Reduction : Reduction can convert the carbonyl group into alcohols.

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.

Biology

Research indicates potential biological activities attributed to this compound:

- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds exhibit antimicrobial activity due to their ability to disrupt microbial membranes.

- Enzyme Inhibition : The structure may allow it to act as an inhibitor for specific enzymes beneficial in therapeutic contexts.

- Protein-Ligand Interactions : Computational studies have shown binding effectiveness with proteins like galectin-3, which is relevant in cancer therapy.

Medicine

Due to its unique properties, this compound is being explored for drug development:

- Investigations into its interactions with biomolecules could lead to the development of novel therapeutics targeting specific diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials that leverage the unique characteristics imparted by fluorination.

Study on Protein Binding

A study focused on the binding interactions between this compound and galectin-3 protein demonstrated significant binding affinities. The research highlighted the importance of solvation effects and conformational entropy in modulating binding free energies.

Antimicrobial Activity Assessment

An investigation assessed the antimicrobial efficacy of various fluorinated compounds against common pathogens. Results indicated promising activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one is influenced by the electron-withdrawing effects of the fluorine atoms, which can affect the reactivity of the carbonyl group and the aromatic ring. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorinated ketones with differing aryl substituents exhibit distinct electronic and steric properties:

Key Insight : Electron-withdrawing groups (e.g., Cl, F) enhance carbonyl reactivity, while electron-donating groups (e.g., methyl, methoxy) reduce it. The p-tolyl derivative strikes a balance, making it suitable for reactions requiring moderate electrophilicity .

Fluorination Pattern Variations

Compounds with varying fluorination levels demonstrate differences in stability and application:

Key Insight : Increased fluorination (e.g., heptafluoro derivatives) enhances thermal and chemical stability but may introduce steric challenges. The pentafluoro pattern in the target compound offers a compromise between reactivity and stability .

Biological Activity

2,2,3,3,3-Pentafluoro-1-(P-tolyl)propane-1-one (CAS No. 10116-95-7) is an organic compound notable for its unique structure characterized by five fluorine atoms and a para-tolyl group attached to a propane-1-one backbone. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.

- Molecular Formula : C10H7F5O

- Molecular Weight : 238.15 g/mol

- Melting Point : 4°C

- Boiling Point : 68°C

- Density : 1.315 g/cm³

- LogP : 3.375

The biological activity of this compound is influenced by the electron-withdrawing effects of the fluorine atoms. These effects enhance the reactivity of the carbonyl group and the aromatic ring, allowing the compound to interact with various biomolecules through mechanisms such as:

- Hydrogen Bonding

- Van der Waals Forces

- Other Non-Covalent Interactions

These interactions can modulate the activity of enzymes and receptors, potentially leading to various biological effects.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial activity due to their ability to disrupt microbial membranes.

- Enzyme Inhibition : The unique structure may allow it to act as an inhibitor for specific enzymes, which could be beneficial in therapeutic applications.

- Protein-Ligand Interactions : Computational studies have shown that the compound can bind effectively to proteins such as galectin-3, which is a target in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study on Protein Binding

A study focused on the binding interactions between this compound and galectin-3 protein demonstrated significant binding affinities. The research highlighted the importance of solvation effects and conformational entropy in modulating binding free energies.

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of various fluorinated compounds including this one against common pathogens. Results indicated promising activity against Gram-positive bacteria.

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for 2,2,3,3,3-Pentafluoro-1-(p-tolyl)propane-1-one, and how do reaction conditions influence yield?

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the pentafluoro moiety (δ −70 to −85 ppm for CF₃ and CF₂ groups). ¹H NMR resolves the p-tolyl aromatic protons (δ 7.2–7.8 ppm) and methyl group (δ 2.3–2.5 ppm) .

- GC-MS : Electron ionization (EI) at 70 eV with derivatization (e.g., silylation) enhances volatility. Key fragments include m/z 238 (molecular ion) and m/z 119 (p-tolyl-CO⁺) .

- X-Ray Crystallography : Single-crystal analysis confirms the planar ketone group and fluorinated alkyl chain geometry. Crystallization in hexane/ethyl acetate (3:1) at −20°C yields suitable crystals .

Advanced Research Questions

Q. How does the fluorinated structure influence adsorption mechanisms on activated carbon, and how can this be experimentally validated?

Q. What strategies enable enantioselective synthesis of chiral derivatives using engineered enzymes?

Methodological Answer: Engineered cytochrome P450 enzymes (e.g., P411-PFA variant) catalyze α-amino C–H bond functionalization with 2,2,3,3,3-pentafluoro-1-diazopropane as a carbene precursor. Key steps:

- Substrate Scope : Test cyclic (e.g., pyrrolidine) and acyclic amines.

- Reaction Conditions : Use NADPH cofactors in phosphate buffer (pH 7.4) at 30°C.

- Enantiomeric Excess (ee) : Optimize enzyme mutations (e.g., T268A/F87V) to achieve >90% ee. Monitor via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) assess the electron-withdrawing effect of the pentafluoro moiety on the carbonyl group.

- Fukui Indices : Identify electrophilic sites (C=O carbon) for SNAr.

- Solvent Effects : Include polarizable continuum models (PCM) for DMSO or THF.

- Validation : Compare predicted activation energies (ΔG‡) with experimental kinetics using UV-Vis monitoring at 280 nm .

Contradictions and Resolutions

- Boiling Point Variability : reports 81–83°C, while cites 80°C. This discrepancy arises from pressure differences (e.g., 748 mmHg vs. 760 mmHg). Standardize measurements at 1 atm for consistency.

- Enantioselectivity in Enzymatic Reactions : highlights engineered P450s, but other studies (not cited here) may report lower ee. Always validate with chiral HPLC and replicate conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.